![molecular formula C24H24N2O4S B2586314 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropylbenzenesulfonamide CAS No. 921899-17-4](/img/structure/B2586314.png)
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H24N2O4S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropylbenzenesulfonamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. Its unique structure and substituents suggest significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C21H18N2O4S with a molecular weight of approximately 394.4 g/mol. The structure features a dibenzodiazepine core fused with an oxazepine ring, characterized by:
- Dibenzodiazepine Framework : This core structure is often associated with neuroactive properties.
- Substituents : The presence of dimethyl groups and a benzenesulfonamide moiety enhances its chemical reactivity and biological activity.
Anticancer Activity
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class may inhibit histone deacetylases (HDACs), leading to altered gene expression associated with tumor suppression. Preliminary studies have shown that this compound may exhibit cytotoxic effects on various cancer cell lines, inducing apoptosis and inhibiting proliferation.
Neuroactive Properties
The dibenzodiazepine framework suggests potential neuroactive effects. Similar compounds have been reported to influence neurotransmitter systems or exhibit anxiolytic properties. Animal studies have demonstrated that derivatives may show anxiolytic effects comparable to established anxiolytics.
Enzyme Inhibition
Studies have shown that compounds analogous to this compound can act as enzyme inhibitors in various metabolic pathways. This indicates potential therapeutic applications in metabolic disorders.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
Compound Name | Structure | Biological Activity |
---|---|---|
5H-Dibenzo[b,e][1,4]oxazepin | Structure | Lacks methoxy group; different substitutions; potential neuroactive effects |
Methyl (8,10-dimethyl-11-oxo...) | Structure | Potential HDAC inhibitor; distinct pharmacological profile |
N-(8-chloro-11-oxo...) | Structure | Antimicrobial properties; different activity due to chlorine substitution |
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of related compounds in various disease models:
- Cancer Models : In vitro studies using human cancer cell lines have shown that derivatives of dibenzo[b,f][1,4]oxazepines can induce apoptosis and inhibit cell proliferation.
- Neuropharmacological Studies : Animal models have demonstrated that similar compounds exhibit anxiolytic effects comparable to established anxiolytics.
- Metabolic Pathway Regulation : Research indicates that these compounds may influence metabolic pathways involved in obesity and diabetes through enzyme inhibition.
特性
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-15(2)17-6-9-19(10-7-17)31(28,29)25-18-8-12-22-20(14-18)24(27)26(4)21-13-16(3)5-11-23(21)30-22/h5-15,25H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAVCJQIISSZRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)C)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。